molecular formula C32H18 B1618526 1,1'-Bipyrene CAS No. 5101-26-8

1,1'-Bipyrene

Cat. No.: B1618526
CAS No.: 5101-26-8
M. Wt: 402.5 g/mol
InChI Key: HOMLMZXKKDLNSB-UHFFFAOYSA-N
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Description

1,1’-Bipyrene is a polycyclic aromatic hydrocarbon with the molecular formula C₃₂H₁₈. It consists of two pyrene units connected at the 1-position of each pyrene ring. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Bipyrene can be synthesized through several methods. One common approach involves the coupling of pyrene units. For instance, the oxidative coupling of pyrene using ferric chloride (FeCl₃) in ethanol under reflux conditions has been reported . Another method involves the use of hypervalent iodine reagents for the metal-free oxidation of pyrene derivatives .

Industrial Production Methods

While specific industrial production methods for 1,1’-Bipyrene are not well-documented, the synthesis typically involves scalable organic reactions that can be adapted for larger-scale production. The choice of reagents and conditions would depend on factors such as yield, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,1’-Bipyrene undergoes various chemical reactions, including:

    Oxidation: Oxidative coupling reactions using reagents like ferric chloride.

    Substitution: Electrophilic substitution reactions on the aromatic rings.

    Reduction: Reduction reactions to modify the electronic properties of the compound.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative coupling of pyrene can yield 1,1’-Bipyrene as the primary product .

Scientific Research Applications

1,1’-Bipyrene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1’-Bipyrene involves its interaction with various molecular targets and pathways. Its unique electronic properties allow it to participate in electron transfer processes and interact with biological molecules. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Pyrene: A simpler polycyclic aromatic hydrocarbon with a single pyrene unit.

    1,1’-Biphenyl: A compound with two benzene rings connected at the 1-position.

    1,1’-Binaphthyl: A compound with two naphthalene units connected at the 1-position.

Uniqueness of 1,1’-Bipyrene

1,1’-Bipyrene is unique due to its extended π-conjugation and larger aromatic system compared to similar compounds like pyrene and biphenyl. This extended conjugation imparts distinct electronic and photophysical properties, making it valuable for applications in organic electronics and materials science .

Properties

IUPAC Name

1-pyren-1-ylpyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H18/c1-3-19-7-9-23-11-15-25(27-17-13-21(5-1)29(19)31(23)27)26-16-12-24-10-8-20-4-2-6-22-14-18-28(26)32(24)30(20)22/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMLMZXKKDLNSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30295942
Record name 1,1'-Bipyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5101-26-8
Record name 1,1'-Bipyrene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106409
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-Bipyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
ICy
Quantity
0.1 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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